4-Cyclopropyl-2-thiomorpholinopyrimidine-5-carboxylicacid

Medicinal Chemistry Drug Design Metabolic Stability

4-Cyclopropyl-2-thiomorpholinopyrimidine-5-carboxylic acid (CAS 1708013-28-8; molecular formula C₁₂H₁₅N₃O₂S; MW 265.33 g·mol⁻¹) is a polysubstituted pyrimidine derivative bearing a cyclopropyl group at the 4-position, a thiomorpholine ring at the 2-position, and a carboxylic acid functionality at the 5-position of the pyrimidine core. The compound is primarily utilized as a synthetic intermediate and scaffold for medicinal chemistry programmes, particularly those targeting kinase inhibition.

Molecular Formula C12H15N3O2S
Molecular Weight 265.33 g/mol
Cat. No. B15055894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropyl-2-thiomorpholinopyrimidine-5-carboxylicacid
Molecular FormulaC12H15N3O2S
Molecular Weight265.33 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=NC=C2C(=O)O)N3CCSCC3
InChIInChI=1S/C12H15N3O2S/c16-11(17)9-7-13-12(14-10(9)8-1-2-8)15-3-5-18-6-4-15/h7-8H,1-6H2,(H,16,17)
InChIKeySEFIVEYIZWVPSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclopropyl-2-thiomorpholinopyrimidine-5-carboxylic acid – Core Structural Identity and Procurement-Relevant Scaffold Context


4-Cyclopropyl-2-thiomorpholinopyrimidine-5-carboxylic acid (CAS 1708013-28-8; molecular formula C₁₂H₁₅N₃O₂S; MW 265.33 g·mol⁻¹) is a polysubstituted pyrimidine derivative bearing a cyclopropyl group at the 4-position, a thiomorpholine ring at the 2-position, and a carboxylic acid functionality at the 5-position of the pyrimidine core [1]. The compound is primarily utilized as a synthetic intermediate and scaffold for medicinal chemistry programmes, particularly those targeting kinase inhibition [1]. Its computed topological polar surface area (TPSA) of 91.6 Ų, rotatable bond count of 3, and hydrogen bond donor count of 1 place it within Lipinski-compliant drug-like chemical space [1]. The concurrent presence of the sulfur-containing thiomorpholine heterocycle, the metabolically resilient cyclopropyl substituent, and the derivatizable carboxylic acid handle distinguishes this compound from simpler mono-substituted pyrimidine-5-carboxylic acid building blocks commonly available in screening libraries.

Why 4-Cyclopropyl-2-thiomorpholinopyrimidine-5-carboxylic acid Cannot Be Replaced by Generic Pyrimidine-5-carboxylic Acid Building Blocks – Key Substitution Risks for Scientific Procurement


Interchanging 4-cyclopropyl-2-thiomorpholinopyrimidine-5-carboxylic acid with a simpler pyrimidine-5-carboxylic acid congener (e.g., 2-thiomorpholinopyrimidine-5-carboxylic acid, CAS 1707586-55-7, which lacks the C4-cyclopropyl group) or with the morpholine oxygen analogue (CAS 1191093-97-6, which replaces the thiomorpholine sulfur with oxygen) introduces discrete changes in lipophilicity, conformational constraint, and hydrogen-bonding capacity that cannot be compensated by downstream formulation adjustments [1][2]. The 4-cyclopropyl substituent restricts rotational freedom about the C4–pyrimidine bond, reduces susceptibility to cytochrome P450-mediated oxidation relative to an isopropyl congener (CAS 1340792-39-3), and increases the fraction of sp³-hybridised carbons (Fsp³) – parameters that directly influence binding entropy, metabolic half-life, and off-target promiscuity [2][3]. Substitution of thiomorpholine by morpholine lowers the compound's logP and alters the polarizability of the heterocycle, affecting cation–π and dispersion interactions within enzyme active sites, as documented in structure–activity relationship (SAR) studies on 2-thiomorpholinopyrimidine cholinesterase inhibitors [4]. These multi-parameter differences mean that assay results, synthetic yields in downstream amide coupling reactions, and pharmacokinetic profiles obtained with generic replacements are not transferable to the target compound.

Quantitative Differentiation Evidence for 4-Cyclopropyl-2-thiomorpholinopyrimidine-5-carboxylic acid Against Closest Structural Analogues


Cyclopropyl at Position 4 vs. Unsubstituted (Hydrogen) at Position 4 – Conformational Constraint and Metabolic Stability Advantage

The target compound bears a cyclopropyl group at pyrimidine C4, whereas the closest commercially available des-cyclopropyl analogue, 2-thiomorpholinopyrimidine-5-carboxylic acid (CAS 1707586-55-7), carries only a hydrogen atom at this position . Cyclopropyl incorporation at C4 introduces conformational restriction (reduced rotational degrees of freedom) and increases the fraction of sp³-hybridised carbon atoms (Fsp³), a parameter positively correlated with clinical success rates in drug discovery [1]. Systematic analyses of cyclopropyl-containing drug candidates demonstrate that this fragment improves metabolic stability by reducing cytochrome P450-mediated oxidation, alters pKa of adjacent functional groups, and can enhance target binding through rigidification of the bioactive conformation [1]. No equivalent stabilisation is available from the des-cyclopropyl analogue.

Medicinal Chemistry Drug Design Metabolic Stability

Thiomorpholine (Sulfur) at Position 2 vs. Morpholine (Oxygen) – Lipophilicity and Cation–π Interaction Potential

Replacement of the thiomorpholine sulfur atom by oxygen yields the morpholine analogue, 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylic acid (CAS 1191093-97-6; C₁₂H₁₅N₃O₃; MW 249.27) . The sulfur-to-oxygen substitution reduces the molecular weight by 16.06 Da (ΔMW = −16.06, from 265.33 to 249.27) [1]. Published SAR data on related 2-thiomorpholinopyrimidine scaffolds demonstrate that the sulfur atom engages cation–π and dispersion interactions within enzyme active sites that the oxygen analogue cannot replicate; in a series of 2,4-disubstituted pyrimidines evaluated as cholinesterase inhibitors, the 2-thiomorpholine substituent (compound 7c) achieved an AChE IC₅₀ of 0.33 μM, representing the most potent compound in that series, with molecular modelling confirming orientation of the thiomorpholine ring toward the cationic active site region (Trp84 and Phe330) [2]. The enhanced polarizability of sulfur versus oxygen is a well-established contributor to such binding differences [2].

Medicinal Chemistry Physicochemical Properties Kinase Inhibitor Design

Cyclopropyl (c-C₃H₅) vs. Isopropyl (i-C₃H₇) at Position 4 – Steric Bulk, Rotational Freedom, and sp³ Character

The closest alkyl-substituted analogue retaining the thiomorpholine and carboxylic acid functionalities is 4-isopropyl-2-thiomorpholinopyrimidine-5-carboxylic acid (CAS 1340792-39-3; C₁₂H₁₇N₃O₂S; MW 267.35) . While both cyclopropyl and isopropyl are C₃H₅/C₃H₇ substituents, the cyclopropyl ring is a strained, rigid entity with limited rotational freedom, whereas the isopropyl group possesses a freely rotating C–C bond and adopts multiple low-energy conformations [1]. The target compound (cyclopropyl) has a molecular weight of 265.33 versus 267.35 for the isopropyl analogue (ΔMW = −2.02), and a computed TPSA of 91.6 Ų versus an estimated similar value for the isopropyl congener [2]. Cyclopropyl groups are additionally known to resist cytochrome P450 oxidation more effectively than isopropyl groups due to the absence of a benzylic/allylic C–H bond susceptible to hydrogen abstraction, as reviewed in the medicinal chemistry literature [1].

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Carboxylic Acid at C5 Enables Downstream Derivatization – Comparison with Non-Carboxylate Pyrimidine-Thiomorpholine Scaffolds

The presence of a free carboxylic acid at the pyrimidine C5 position distinguishes the target compound from related pyrimidine-thiomorpholine scaffolds that lack this functional group, such as 4-(6-cyclopropylpyrimidin-4-yl)thiomorpholine (CAS 2640963-97-7) and 4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)thiomorpholine . The carboxylic acid provides a direct synthetic handle for amide bond formation, esterification, and conversion to acyl halides, enabling rapid library synthesis in medicinal chemistry programmes . In contrast, analogues lacking the C5 carboxylate require de novo functionalization (e.g., halogenation followed by cross-coupling), which adds synthetic steps and may alter the electronic properties of the pyrimidine ring . The target compound is supplied at 95% (AKSci), 97% (Ambeed, Chemenu), and 98% (MolCore) purity, with the 95% grade priced at approximately $665/g (Ambeed, 2025), providing procurement-relevant quality benchmarks [1].

Synthetic Chemistry Drug Discovery Amide Coupling

Class-Level Evidence: 2-Thiomorpholinopyrimidine Scaffold as Validated Pharmacophore for Enzyme Inhibition

The 2-thiomorpholinopyrimidine substructure present in the target compound has been experimentally validated as a productive pharmacophore for enzyme inhibition. Mohamed & Rao (2010) reported a series of 2,4-disubstituted pyrimidines wherein the most potent compound, N-benzyl-2-thiomorpholinopyrimidin-4-amine (7c), inhibited acetylcholinesterase (AChE) with an IC₅₀ of 0.33 μM and butyrylcholinesterase (BuChE) with an IC₅₀ of 2.30 μM [1]. Molecular docking demonstrated that the C2-thiomorpholine ring was oriented toward the cationic active site region (Trp84 and Phe330) of AChE, whereas in BuChE it was directed toward a hydrophobic region near the gorge entrance (Ala277) [1]. This target-compound-specific orientation of the thiomorpholine ring underscores its pharmacophoric relevance. In a separate class-level observation, pyrimidine-thiomorpholine compounds have been disclosed as privileged scaffolds in kinase inhibitor patents, including PI3K inhibitors, where the thiomorpholine moiety contributes to solubility and binding affinity [2].

Cholinesterase Inhibition Kinase Inhibition Structure-Activity Relationship

Procurement-Relevant Research and Industrial Application Scenarios for 4-Cyclopropyl-2-thiomorpholinopyrimidine-5-carboxylic acid


Kinase Inhibitor Lead Generation – Scaffold for Focused Library Synthesis via C5 Carboxylic Acid Derivatization

The C5 carboxylic acid group permits rapid, one-step amide coupling with diverse amine building blocks to generate 50–500-member exploratory libraries targeting the ATP-binding pocket of kinases. This application is supported by the class-level evidence that pyrimidine-thiomorpholine compounds are privileged scaffolds in kinase drug discovery, as disclosed in patents covering PI3K and tyrosine kinase inhibitors [1]. The rigid cyclopropyl at C4 provides a conformationally constrained vector into the ribose pocket or hydrophobic back pocket, while the thiomorpholine at C2 can engage the hinge region or solvent-exposed channel. Procurement of the 95–98% pure compound enables parallel synthesis without additional purification of the starting material.

Metabolic Stability Optimization – Cyclopropyl-Containing Scaffold for CYP450-Resistant Lead Series

Medicinal chemistry teams encountering rapid oxidative metabolism at the C4 position of pyrimidine leads can replace metabolically labile substituents (e.g., benzylic or allylic groups) with the cyclopropyl ring present in this compound. As reviewed by Talele (2016) [2], the cyclopropyl fragment reduces CYP450-mediated oxidation due to the absence of abstractable benzylic/allylic C–H bonds, while simultaneously increasing Fsp³, a parameter associated with reduced off-target promiscuity and improved clinical translatability. The compound can serve as a direct core scaffold or as a control compound in metabolic stability assays to benchmark the pharmacokinetic contribution of the C4-cyclopropyl group.

Cholinesterase or CNS Target Probe Design – Exploiting 2-Thiomorpholinopyrimidine Pharmacophore

Building on the SAR study by Mohamed & Rao (2010) [3], which demonstrated that the 2-thiomorpholine substituent engages the cationic active site of AChE (IC₅₀ = 0.33 μM), the target compound provides a C5-carboxylate-derivatizable version of this validated pharmacophore. Researchers can elaborate the C5 position with benzylamine or phenethylamine groups to generate focused probe molecules targeting cholinesterases or other CNS enzymes with cationic active sites, while the C4-cyclopropyl group provides additional lipophilic bulk not present in the original SAR series.

Physicochemical Property Benchmarking – Sulfur-Containing Heterocycle for logP and Polarizability Tuning

The thiomorpholine (sulfur) versus morpholine (oxygen) differentiation provides a quantifiable ΔMW of +16.06 Da and an estimated increase in logP based on the higher polarizability of sulfur . Drug discovery teams conducting matched-pair analysis to optimize logD, solubility, and permeability can procure both the thiomorpholine target compound (CAS 1708013-28-8) and its morpholine analogue (CAS 1191093-97-6) to experimentally determine the contribution of the sulfur atom to these parameters in their specific assay systems. The 97% purity grade from Chemenu or Ambeed ensures that observed differences in biological or physicochemical readouts are attributable to the heteroatom identity rather than to impurities.

Quote Request

Request a Quote for 4-Cyclopropyl-2-thiomorpholinopyrimidine-5-carboxylicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.